Ethyl 1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 1,2,4-oxadiazole-3-carboxylate is a derivative of the 1,2,4-oxadiazole class of compounds It is known that 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also known to target various enzymes and proteins that contribute to cancer cell proliferation .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth of infectious agents or cancer cells
Biochemical Pathways
1,2,4-oxadiazoles have been shown to interfere with the biochemical pathways of infectious agents and cancer cells, leading to their anti-infective and anticancer activities .
Pharmacokinetics
A study on similar compounds suggests that they have favorable pharmacokinetic properties
Result of Action
It is known that 1,2,4-oxadiazoles can inhibit the growth of infectious agents and cancer cells
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl chloroformate with amidoxime under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like carbonyl diimidazole (CDI) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: This compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Ethyl 1,2,4-oxadiazole-3-carboxylate can be compared to other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, this compound has distinct reactivity and applications.
1,2,5-Oxadiazole: Another regioisomer with unique chemical properties and uses.
1,3,4-Oxadiazole: Known for its biological activities, this compound is widely studied in medicinal chemistry.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
ethyl 1,2,4-oxadiazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-9-5(8)4-6-3-10-7-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYOUPZOHBXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960137 | |
Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-59-9 | |
Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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